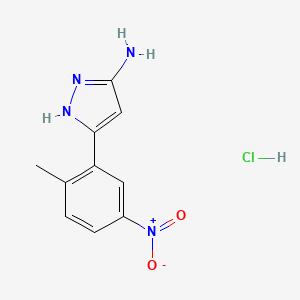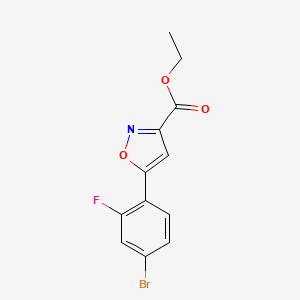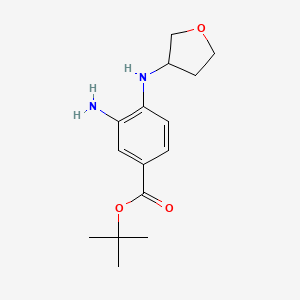![molecular formula C19H18BN3O5 B13716124 (3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid](/img/structure/B13716124.png)
(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid is a complex organic compound that features a boronic acid functional group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki coupling
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid likely involves multiple steps, including the formation of the pyrazinoindole core, the introduction of the acetoxymethyl group, and the final incorporation of the boronic acid moiety. Typical reaction conditions might include:
Formation of the pyrazinoindole core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of the acetoxymethyl group: This step might use acetylation reactions with acetic anhydride or acetyl chloride.
Incorporation of the boronic acid moiety: This could be achieved through borylation reactions using reagents like bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the pyrazinoindole core can be reduced to form alcohols.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic esters, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid could be used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions.
Biology
In biological research, this compound might be investigated for its potential as a drug candidate. The pyrazinoindole core is a common motif in bioactive molecules, suggesting possible applications in medicinal chemistry.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Boronic acids are known to inhibit certain enzymes, making them interesting targets for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or electronic components.
Mecanismo De Acción
The mechanism of action of (3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The boronic acid group is known to form reversible covalent bonds with diols, which could be a key aspect of its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in various organic synthesis reactions.
(4-Bromophenyl)boronic acid: Another boronic acid with a different substituent on the aromatic ring.
(3-(Hydroxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid: A closely related compound with a hydroxymethyl group instead of an acetoxymethyl group.
Uniqueness
The uniqueness of (3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid lies in its combination of functional groups, which could confer unique reactivity and biological activity. The presence of the acetoxymethyl group, pyrazinoindole core, and boronic acid moiety makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H18BN3O5 |
|---|---|
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
[3-(acetyloxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C19H18BN3O5/c1-12(24)28-11-14-15(20(26)27)6-7-21-18(14)23-9-8-22-16-5-3-2-4-13(16)10-17(22)19(23)25/h2-7,10,26-27H,8-9,11H2,1H3 |
Clave InChI |
KOXOJWUGCVZPJJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=NC=C1)N2CCN3C4=CC=CC=C4C=C3C2=O)COC(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13716053.png)
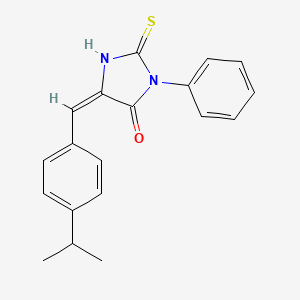

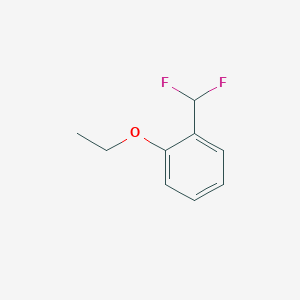
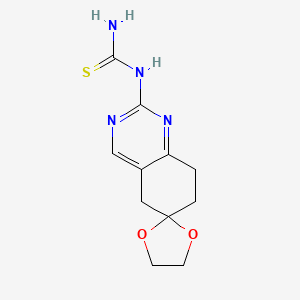
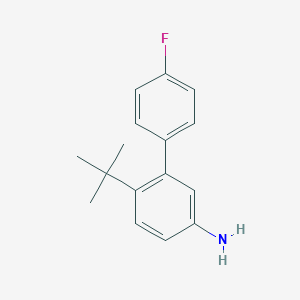
![[2-[[(1R,5R,7E,9E,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13716072.png)
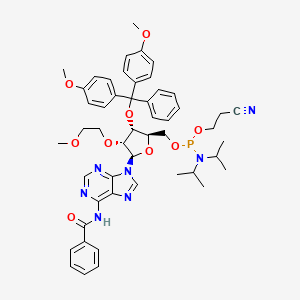
![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]-5-oxopentanoic Acid](/img/structure/B13716081.png)
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxyamino]-5-oxopentanoic acid](/img/structure/B13716090.png)
